2-(1-Hydroxypropyl)furan, (R)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXWHUXLVXOXBZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119619-55-5 | |
| Record name | 2-(1-Hydroxypropyl)furan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119619555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-HYDROXYPROPYL)FURAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4LZ0OQ38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Critical Role of Chirality in Complex Molecular Architectures
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in the design and synthesis of complex molecules, particularly in the realm of pharmaceuticals. The two mirror-image forms of a chiral molecule are called enantiomers. While they often possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors and enzymes, can differ dramatically.
This disparity in biological activity is of utmost importance in drug development. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable or even toxic side effects. Regulatory agencies worldwide now often require the development of single-enantiomer drugs to ensure safety and efficacy. This has propelled the field of asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, to the forefront of organic chemistry research.
A Versatile Toolkit: Furan Containing Chiral Building Blocks
Among the vast array of molecular scaffolds available to organic chemists, the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, holds a prominent position. Chiral molecules incorporating the furan moiety are valuable and versatile building blocks in the synthesis of a wide range of natural products and biologically active compounds. researchgate.netresearchgate.net These chiral furan derivatives serve as key intermediates, allowing for the construction of more complex molecular architectures with a high degree of stereochemical control.
The synthetic utility of chiral furans stems from the various transformations the furan ring can undergo. These include Diels-Alder reactions, ring-opening reactions, and various functional group manipulations. The ability to introduce chirality at a specific position on a furan-based molecule provides a powerful strategy for the enantioselective synthesis of target compounds. Methods for preparing these chiral building blocks are diverse and include the use of chiral catalysts, enzymatic resolutions, and the utilization of naturally occurring chiral starting materials. researchgate.net
Illuminating a Model System: the Research Landscape of R 2 1 Hydroxypropyl Furan
Asymmetric Catalytic Strategies
Asymmetric catalysis utilizes chiral catalysts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. These methods, including organocatalysis, transition metal catalysis, and specific enantioselective reactions, offer powerful routes to chiral furanols.
Organocatalysis, which employs small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com These metal-free catalysts can activate substrates through various mechanisms, such as the formation of enamine or iminium intermediates or through hydrogen bonding interactions. rsc.org For the synthesis of chiral 2-furylalkanols, organocatalytic strategies can be applied to the enantioselective addition of nucleophiles to a furan aldehyde or the asymmetric functionalization of a furan-containing ketone.
Key organocatalytic approaches applicable to the synthesis of chiral furanols include:
Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective catalysts for a variety of asymmetric transformations. rsc.org They can be employed to activate carbonyl groups towards nucleophilic attack, enabling the enantioselective addition of alkyl groups to 2-furaldehyde.
Proline and its Derivatives: Chiral amines like proline can catalyze asymmetric aldol (B89426) or Mannich reactions, which could be adapted for the construction of the chiral alcohol side chain on the furan ring.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can be used to generate chiral acyl azolium intermediates from α,β-unsaturated aldehydes, which can then undergo reactions to form complex chiral molecules. mdpi.com
These organocatalytic methods are valued for their operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. nih.gov
Transition metal catalysis is a cornerstone of asymmetric synthesis, providing highly efficient and selective pathways to chiral molecules. snnu.edu.cnrsc.org For the synthesis of (R)-2-(1-Hydroxypropyl)furan, the most direct approach is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone, 2-propionylfuran.
Commonly employed catalytic systems include:
Rhodium (Rh) and Ruthenium (Ru) Catalysis: Complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of ketones. diva-portal.org These reactions typically require high pressures of hydrogen gas but can provide excellent enantioselectivity.
Iridium (Ir) Catalysis: Chiral iridium complexes, often featuring N,P-ligands, are particularly effective for asymmetric transfer hydrogenation, using hydrogen donors like isopropanol or formic acid. diva-portal.org
Palladium (Pd) Catalysis: Palladium-catalyzed reactions, such as asymmetric C-H functionalization, represent another advanced strategy for constructing chiral centers. snnu.edu.cn
The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and enantiomeric excess (ee) in these transformations. uwa.edu.au
This category focuses specifically on the core bond-forming reactions that create the chiral center. The enantioselective reduction of a prochiral ketone is a common and effective strategy for producing chiral secondary alcohols. wisdomlib.orglibretexts.org
Enantioselective Reduction of 2-Propionylfuran: The conversion of 2-propionylfuran to 2-(1-hydroxypropyl)furan is a key transformation. libretexts.org This can be achieved using chiral reducing agents or a stoichiometric chiral reagent in combination with a standard hydride source (e.g., NaBH₄, LiAlH₄). libretexts.org The stereochemical outcome is governed by principles such as the Felkin-Anh and Cram chelate models, which predict the facial selectivity of the hydride attack on the carbonyl group. libretexts.org
Enantioselective Alkylation of 2-Furaldehyde: An alternative strategy is the enantioselective addition of a propyl nucleophile to the carbonyl carbon of 2-furaldehyde. This is often accomplished using a dialkylzinc reagent (e.g., dipropylzinc) in the presence of a chiral catalyst, such as a chiral amino alcohol or a titanium-TADDOLate complex. The catalyst coordinates to the reagents, creating a chiral environment that directs the addition to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting alcohol.
Biocatalytic Transformations and Kinetic Resolutions
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. rsc.org These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and their operation under mild, environmentally benign conditions, often in aqueous media. rsc.orgfrontiersin.org
Lipases are a class of hydrolase enzymes widely used for the kinetic resolution of racemic alcohols. nih.govalmacgroup.com In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two. mdpi.com For racemic 2-(1-hydroxypropyl)furan, a common approach is lipase-catalyzed enantioselective acylation.
In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme preferentially acylates one enantiomer (e.g., the (R)-alcohol) to form the corresponding ester, leaving the other enantiomer (the (S)-alcohol) largely unreacted. A well-known and highly effective biocatalyst for this type of resolution is Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435. researchgate.netresearchgate.net The resulting mixture of the acylated ester and the unreacted alcohol can then be separated by standard chromatographic techniques.
Table 1: Representative Lipases in the Kinetic Resolution of Secondary Alcohols
| Lipase Source | Common Abbreviation | Typical Reaction | Selectivity |
| Candida antarctica Lipase B | CAL-B | Acylation/Esterification | High (Often E > 200) |
| Pseudomonas cepacia Lipase | PCL | Acylation/Hydrolysis | High |
| Candida rugosa Lipase | CRL | Hydrolysis/Esterification | Variable, Substrate-Dependent |
| Burkholderia cepacia Lipase | BCL | Acylation/Hydrolysis | High |
Data compiled from general findings in biocatalysis literature. nih.govalmacgroup.comresearchgate.netmdpi.com
Beyond kinetic resolution, enzymes can be used for the direct asymmetric synthesis of a chiral alcohol from a prochiral precursor. This approach avoids the 50% theoretical yield limit of kinetic resolution. A primary method for this is the asymmetric bioreduction of a ketone using oxidoreductase enzymes present in whole microbial cells. nih.gov
A recent study demonstrated the highly efficient synthesis of (S)-1-(furan-2-yl)propan-1-ol through the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one. nih.gov This work utilized whole cells of Lactobacillus paracasei BD101, a biocatalyst sourced from a fermented beverage. nih.gov While this specific study produced the (S)-enantiomer, it highlights the immense potential of whole-cell biocatalysis for producing enantiopure furanyl alcohols on a preparative scale. nih.gov The search for other microorganisms or isolated enzymes capable of producing the corresponding (R)-enantiomer with similar efficiency is an active area of research.
Table 2: Biocatalytic Asymmetric Reduction of 1-(Furan-2-yl)propan-1-one
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Isolated Yield |
| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)propan-1-one | (S)-1-(Furan-2-yl)propan-1-ol | >99% | >99% | 96% |
Data from a study on the synthesis of the (S)-enantiomer. nih.gov
Diastereoselective Synthesis and Stereochemical Control
The controlled formation of stereocenters is a cornerstone of modern organic synthesis. For a molecule like 2-(1-hydroxypropyl)furan, which contains a single stereocenter, its synthesis from prochiral precursors necessitates stereoselective methods. Diastereoselective strategies, which involve the creation of a new stereocenter under the influence of an existing one, are particularly powerful. These methods can be broadly categorized into substrate-controlled and auxiliary-mediated approaches.
Substrate-Controlled Diastereoselective Routes
In substrate-controlled synthesis, a chiral center already present in the substrate molecule dictates the stereochemical outcome of a new stereocenter's formation. This inherent chirality biases the approach of reagents to a reactive site, leading to one diastereomer being formed in preference to the other.
A relevant example of this strategy is the diastereoselective addition of organometallic reagents to chiral α-alkoxy ketones. Research has been conducted on the addition of nucleophiles to furan-containing ketones where the chirality is derived from a readily available chiral pool starting material, such as (R)-glyceraldehyde. For instance, the addition of organometallic reagents to (R)-2,3-isopropylidenedioxy-1-(2-furyl)-1-propanone demonstrates this principle. clockss.org The existing stereocenter at the C2 position of the propyl chain, protected as an isopropylidene ketal, directs the nucleophilic attack on the adjacent ketone.
The stereochemical outcome is often rationalized by the Felkin-Anh or chelation-controlled models. In the case of α-alkoxy ketones, a metal ion from the organometallic reagent can coordinate with both the carbonyl oxygen and the adjacent ether oxygen, forming a rigid five-membered chelate. clockss.org This chelation restricts the conformational freedom of the molecule and forces the nucleophile to attack from the less sterically hindered face, leading to high diastereoselectivity. Studies have shown that the choice of the organometallic reagent and solvent can significantly influence the degree and even the direction of stereoselectivity. For example, the addition of methyl lithium (MeLi) in diethyl ether (Et₂O) to a chiral furyl propanone derivative proceeded with high anti selectivity (98% de), consistent with a chelation-controlled mechanism. In contrast, using methylmagnesium bromide (MeMgBr) resulted in considerably lower diastereoselectivity (44-50% de), suggesting that different transition state models may be in operation. clockss.org
| Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Excess (% de) | Predominant Diastereomer |
|---|---|---|---|---|
| MeLi | Hexane | -23 | 78 | anti |
| MeLi | Toluene | -78 | 86 | anti |
| MeLi | Et₂O | -23 | 98 | anti |
| MeMgBr | Toluene | -78 | 44 | anti |
| MeMgBr | THF | -78 | 50 | anti |
Auxiliary-Mediated Stereocontrol
When the substrate is not chiral, a chiral auxiliary can be temporarily attached to guide the stereoselective formation of the desired product. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that, once attached to the substrate, directs a reaction to occur with high diastereoselectivity. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgyork.ac.uk
Evans' oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective synthesis, particularly in aldol reactions and alkylations. nih.gov To synthesize (R)-2-(1-Hydroxypropyl)furan, one could envision a strategy starting with the acylation of an appropriate chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form an N-propionyl imide. Deprotonation with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a conformationally locked (Z)-enolate due to chelation with the lithium or sodium cation. This enolate can then react with a prochiral electrophile, such as 2-furaldehyde. The steric hindrance provided by the substituent on the auxiliary (e.g., the phenyl group at C5) directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition. Subsequent cleavage of the auxiliary, for instance, via hydrolysis or reduction, would yield the chiral β-hydroxy acid or the desired 1,2-diol, (R)-2-(1-Hydroxypropyl)furan. nih.gov
Another powerful class of auxiliaries includes those derived from pseudoephedrine or the more recently developed pseudoephenamine. nih.gov These are used to prepare chiral amides. The α-proton of the amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. nih.gov The stereochemistry of the addition is directed by the auxiliary's methyl group. wikipedia.org
| Auxiliary Type | Reaction Type | Typical Electrophile | Typical Diastereoselectivity (% de) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Aldol Addition | Aldehydes | >95 | nih.gov |
| Pseudoephenamine Amide | Alkylation | Alkyl Halides | >90 | nih.gov |
| Camphorsultam | Diels-Alder | Dienophiles | >90 | nih.gov |
| (S)-Pinanediol Boronate | Nucleophilic Addition | Organolithium Reagents | >90 | wikipedia.org |
Derivatization Strategies for Stereochemical Discrimination and Analysis
Determining the enantiomeric purity and absolute configuration of a chiral alcohol is a critical step after its synthesis. While chiral chromatography can separate and quantify enantiomers, NMR spectroscopy offers a powerful method for determining absolute configuration through the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with the chiral analyte (in this case, the alcohol) to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification. wikipedia.org
The most widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid or MTPA. wikipedia.orgnih.gov The alcohol of unknown stereochemistry is esterified with both the (R)- and (S)-enantiomers of MTPA chloride, producing two diastereomeric Mosher esters. nih.gov The absolute configuration of the alcohol is then determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter. nih.govlibretexts.org
The analysis relies on a conformational model where the ester is oriented with the C=O and C-CF₃ bonds eclipsing each other to minimize dipole-dipole interactions. This places the methoxy (B1213986) group and the phenyl group of the MTPA moiety in distinct shielding/deshielding zones. libretexts.org For the (R)-MTPA ester of an alcohol with a defined stereocenter, the substituents on the alcohol (let's call them L₁ and L₂) will be positioned either over the phenyl ring (shielded) or near the methoxy group (deshielded). In the corresponding (S)-MTPA ester, their positions relative to the phenyl and methoxy groups are reversed. libretexts.org This leads to a predictable pattern of upfield and downfield shifts. By comparing the spectra of the two diastereomeric esters, the absolute configuration of the alcohol can be assigned. nih.gov
For 2-(1-Hydroxypropyl)furan, derivatization with (R)- and (S)-MTPA would allow for the analysis of the protons on the propyl chain and the furan ring.
| Protons Analyzed | Expected Sign of Δδ for (R)-Alcohol | Rationale |
|---|---|---|
| Furan Ring Protons | Positive (Δδ > 0) | In the (S)-MTPA ester, the furan ring is deshielded. In the (R)-MTPA ester, it is shielded by the MTPA-phenyl group. |
| Ethyl Group Protons (-CH₂CH₃) | Negative (Δδ < 0) | In the (S)-MTPA ester, the ethyl group is shielded by the MTPA-phenyl group. In the (R)-MTPA ester, it is deshielded. |
Other derivatization agents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), are also used, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS), providing alternative methods for stereochemical analysis. nih.gov
Mechanistic Pathways of Asymmetric Synthesis
The synthesis of enantiomerically pure chiral alcohols, such as (R)-2-(1-Hydroxypropyl)furan , is a cornerstone of modern organic chemistry. The primary route to this compound involves the asymmetric addition of an ethyl nucleophile to furan-2-carbaldehyde. This transformation can be achieved through various catalytic systems, broadly categorized into organocatalysis and metal-catalysis.
Organocatalysis offers a metal-free approach to asymmetric synthesis, utilizing small organic molecules to catalyze transformations. mdpi.comrsc.org The synthesis of axially chiral molecules and P-stereogenic molecules has been successfully achieved using organocatalytic methods. mdpi.comfrontiersin.org For the synthesis of (R)-2-(1-Hydroxypropyl)furan , a potential organocatalytic route involves the use of a chiral catalyst to facilitate the enantioselective addition of a carbon nucleophile to furan-2-carbaldehyde.
A plausible mechanism involves the activation of the aldehyde by a chiral secondary amine catalyst, such as a proline derivative, to form a transient enamine or a related activated species. This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst then directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.
Alternatively, chiral Brønsted acids can be employed to activate the aldehyde through hydrogen bonding, enhancing its electrophilicity and creating a chiral pocket that dictates the stereochemical outcome of the nucleophilic addition. nih.gov The development of bifunctional catalysts, which can simultaneously activate both the nucleophile and the electrophile, represents a powerful strategy in organocatalysis. rsc.org
Transition metal catalysis is a highly effective method for enantioselective C-H bond functionalization and the synthesis of chiral molecules. researchgate.netsnnu.edu.cn In the context of synthesizing (R)-2-(1-Hydroxypropyl)furan , metal-catalyzed asymmetric alkylation of furan-2-carbaldehyde is a key strategy. beilstein-journals.org
A general mechanism involves the coordination of a chiral ligand to a metal center, creating a chiral Lewis acid catalyst. This catalyst then activates the aldehyde by coordinating to the carbonyl oxygen. The chiral ligand environment sterically and electronically controls the facial selectivity of the subsequent nucleophilic attack by an organometallic reagent, such as diethylzinc (B1219324) or an ethyl Grignard reagent. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. nih.gov For instance, palladium, rhodium, and gold complexes have shown significant utility in various asymmetric transformations. snnu.edu.cnbeilstein-journals.orgnih.gov
Recent advancements have focused on the development of catalytic systems that operate under mild conditions and exhibit high turnover numbers. The use of bifunctional ligands that can interact with both the metal center and the substrate through noncovalent interactions has emerged as a promising approach to enhance enantioselectivity. nih.gov
Stereochemical Outcomes and Selectivity Control
The control of stereochemistry is paramount in the synthesis of chiral molecules. In the context of furan chemistry, this encompasses enantioselectivity, diastereoselectivity, and regioselectivity.
The synthesis of (R)-2-(1-Hydroxypropyl)furan with high enantiomeric excess (e.e.) is the primary goal of its asymmetric synthesis. The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. york.ac.uk Chiral catalysts, whether organocatalysts or metal complexes, are designed to maximize this energy difference.
Diastereoselectivity becomes relevant when multiple stereocenters are formed in a single reaction. For example, in the reaction of a chiral furan derivative, the existing stereocenter can influence the formation of new stereocenters. researchgate.net The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can exhibit high diastereoselectivity when applied to furan derivatives, with the outcome often dictated by the relative stability of the intermediate biradicals. researchgate.net Similarly, multicomponent reactions can be designed to produce highly substituted cyclopenta[c]furan derivatives with excellent diastereoselectivity. nih.gov
The following table summarizes representative examples of stereoselective reactions in furan chemistry:
| Reaction Type | Substrates | Catalyst/Conditions | Stereochemical Outcome | Reference |
| Paternò-Büchi Reaction | 2-Phenylpropiophenone and furan | Photochemical | >98% de | researchgate.net |
| Multicomponent Reaction | Alkynyl enones, aldehydes, secondary amines | Indium catalyst | High diastereoselectivity | nih.gov |
| Asymmetric Cascade Process | α,β-Unsaturated carboxylic acid and enal | Organocatalyst | Excellent stereoselectivity | rsc.org |
| Diastereoselective Reduction | Chiral 2-(1,3-oxazinyl) 2-furylketone | Reducing agent | High diastereoselectivity | koreascience.kr |
Regioselectivity refers to the preference for one direction of bond formation over another. In the functionalization of the furan ring, which is an unsymmetrical diene, regioselectivity is a critical consideration, particularly in cycloaddition reactions.
In [4+3] cycloadditions between furans and oxyallyls, the regioselectivity is influenced by the position of substituents on the furan ring. For instance, a 2-substituent often leads to syn regioselectivity, while a 3-substituent can result in anti regioselectivity. nih.govacs.org These outcomes can be rationalized by considering the electronic and steric properties of the interacting frontier molecular orbitals.
Diels-Alder reactions involving furan derivatives also exhibit distinct regioselectivity. The electronic nature of the substituents on both the furan (diene) and the dienophile plays a significant role in determining the regiochemical outcome. conicet.gov.arnih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and explain the observed regioselectivity in these reactions. conicet.gov.arresearchgate.net
The table below illustrates the regioselectivity observed in selected furan cycloaddition reactions:
| Reaction Type | Furan Derivative | Reactant | Regioselectivity | Reference |
| [4+3] Cycloaddition | 2-Methylfuran | Oxazolidinone-substituted oxyallyl | syn | nih.govacs.org |
| [4+3] Cycloaddition | 3-Methylfuran | Oxazolidinone-substituted oxyallyl | anti | nih.govacs.org |
| Diels-Alder Reaction | 2-Substituted furans | 6,7-Dehydrobenzofuran | Dependent on electronic nature of substituent | nih.gov |
| 1,3-Dipolar Cycloaddition | Furan-2,3-dione | Sulphur-centred dipoles | Explained by FMO theory | researchgate.net |
Intramolecular Cyclization Reactions Involving Furanols
Furanols, which are furan rings bearing a hydroxyl group, can undergo intramolecular cyclization reactions to form various bicyclic or spirocyclic systems. The Achmatowicz reaction, which involves the oxidative cyclization of furanols, is a powerful tool for the synthesis of pyranone derivatives. nih.govpsu.edu Subsequent intramolecular reactions of the resulting pyranones can lead to complex carbocyclic and heterocyclic scaffolds. nih.govpsu.edu
While not directly leading to (R)-2-(1-Hydroxypropyl)furan , the principles of intramolecular cyclization are relevant to the broader chemistry of furanols. For instance, a hydroxyl group on the propyl side chain of the target molecule could potentially participate in a cyclization reaction under appropriate conditions, leading to the formation of a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring fused to the furan core. The regioselectivity and stereoselectivity of such cyclizations would be governed by factors such as ring size preference (Baldwin's rules) and the conformational biases of the acyclic precursor.
Furthermore, radical cyclizations involving furan derivatives tethered to unsaturated moieties can also lead to the formation of fused ring systems, such as tetrahydrocyclopenta[c]furanols. researchgate.net These reactions often proceed with high stereoselectivity, offering a route to complex molecular architectures.
Reactivity of the Furan Ring and Hydroxyl Group in Chiral Contexts
The chemical behavior of (R)-2-(1-Hydroxypropyl)furan is dictated by the interplay between its two primary functional groups: the aromatic furan ring and the chiral secondary alcohol. The furan moiety, an electron-rich heterocycle, is susceptible to electrophilic attack and cycloaddition reactions. The hydroxyl group, located at a stereogenic center adjacent to the ring, can undergo typical alcohol reactions such as oxidation and acylation. Crucially, the (R)-stereochemistry at this carbinol center exerts significant stereochemical influence on reactions at both the hydroxyl group and the furan ring, making it a valuable chiral building block in asymmetric synthesis.
Reactivity of the Furan Ring
The furan ring in (R)-2-(1-Hydroxypropyl)furan exhibits reactivity characteristic of electron-rich aromatic systems, alongside the unique reactivity of a conjugated diene. The presence of the chiral 1-hydroxypropyl substituent at the C2 position can influence the regioselectivity and stereoselectivity of these transformations.
Piancatelli Rearrangement: 2-Furylcarbinols, such as 1-(furan-2-yl)propan-1-ol, are key precursors for the Piancatelli rearrangement, an acid-catalyzed transformation that converts the furan structure into a 4-hydroxycyclopent-2-en-1-one. nih.gov This reaction proceeds through a key cationic intermediate, and the stereochemistry of the starting alcohol can direct the formation of the stereocenters in the cyclopentenone product. For (R)-2-(1-Hydroxypropyl)furan, this rearrangement offers a pathway to chiral cyclopentenone derivatives, which are valuable intermediates in natural product synthesis. The reaction is initiated by protonation of the hydroxyl group, followed by loss of water to form a stabilized furyl-carbenium ion. Nucleophilic attack by water at the C5 position of the furan ring initiates the ring-opening and subsequent recyclization.
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This provides a powerful method for constructing six-membered rings with multiple stereocenters. wikipedia.org In the context of (R)-2-(1-Hydroxypropyl)furan, the chiral side chain can act as a chiral auxiliary, directing the dienophile to one face of the furan ring, thereby controlling the stereochemical outcome of the cycloaddition. The reaction between a furan derivative and a dienophile like a maleimide (B117702) results in a mixture of endo and exo diastereomers. rsc.org The ratio of these adducts and the kinetics of the retro-Diels-Alder reaction are influenced by substituents and reaction temperature. rsc.org The hydroxyl group can participate in this stereodirection through hydrogen bonding with the dienophile or a Lewis acid catalyst, enhancing facial selectivity.
| Parameter | Influence on Stereoselectivity | Typical Outcome | Reference |
|---|---|---|---|
| Dienophile Substituent | Electron-withdrawing groups on the dienophile increase reaction rate and can influence endo/exo selectivity. | Endo adduct is often the kinetic product. | rsc.org |
| Furan Substituent | The chiral (R)-1-hydroxypropyl group acts as a chiral auxiliary, inducing facial selectivity. | Leads to formation of specific diastereomers. | hud.ac.uk |
| Lewis Acid Catalyst | Coordinates to the dienophile and potentially the hydroxyl group, enhancing reactivity and facial discrimination. | Improved diastereoselectivity. | researchgate.net |
| Temperature | Higher temperatures can favor the thermodynamically more stable exo product and promote the retro-Diels-Alder reaction. | Kinetic control at low temperatures, thermodynamic control at high temperatures. | rsc.org |
Electrophilic Substitution: As an electron-rich aromatic ring, furan undergoes electrophilic substitution reactions, such as nitration and halogenation, preferentially at the C5 position. rsc.org While the reaction conditions for furan itself can be harsh, leading to polymerization, the presence of substituents can modulate this reactivity. rsc.org For (R)-2-(1-Hydroxypropyl)furan, electrophilic substitution would be expected to yield the 5-substituted derivative, with the chiral center remaining intact.
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in (R)-2-(1-Hydroxypropyl)furan is a key site for synthetic modification. Its reactivity is central to the utility of the compound as a chiral intermediate, particularly in enzymatic reactions where the (R)-configuration is specifically recognized.
Enzymatic Acylation and Kinetic Resolution: One of the most significant reactions of the hydroxyl group in a chiral context is enzymatic acylation. This process is widely used for the kinetic resolution of racemic 1-(furan-2-yl)alkanols. Lipases, such as Candida antarctica lipase B (CAL-B), selectively acylate one enantiomer of the alcohol, leaving the other unreacted. researchgate.net For example, in the resolution of racemic 1-(furan-2-yl)propan-1-ol, the (R)-enantiomer can be selectively acylated by an acyl donor like vinyl acetate, allowing for its separation from the unreacted (S)-enantiomer. researchgate.net This high degree of enantioselectivity highlights the precise recognition of the (R)-stereocenter by the enzyme's active site. The reverse reaction, the hydrolysis of a racemic acetate, can also be used to achieve resolution. mdpi.com
| Substrate | Enzyme | Acyl Donor/Solvent | Product (Configuration) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| rac-1-(Furan-2-yl)ethanol | Candida antarctica Lipase B (CAL-B) | Vinyl acetate / Diisopropyl ether | (R)-acetate | High | researchgate.net |
| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Amano AK lipase (Pseudomonas fluorescens) | Hydrolysis in buffer/acetonitrile | (R)-alcohol | >99% | mdpi.com |
| rac-3-chloro-1-(thiophen-2-yl)propan-1-ol | Lipase from Burkholderia cepacia | Vinyl acetate / 1,4-dioxane | (R)-acetate | >99% | mdpi.com |
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(furan-2-yl)propan-1-one. Standard oxidizing agents, such as those based on chromium or manganese, can be employed for this transformation. This oxidation is a key step in synthetic routes where the chiral alcohol is produced via the asymmetric reduction of the ketone. Biocatalytic reductions using microorganisms like Lactobacillus paracasei have proven highly effective in producing the enantiomerically pure (S)-alcohol from the ketone, demonstrating the synthetic accessibility and importance of both the alcohol and its corresponding ketone. researchgate.net
Advanced Spectroscopic Techniques for Chiral Recognition and Structural Analysis of 2 1 Hydroxypropyl Furan, R
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For chiral compounds like (R)-2-(1-Hydroxypropyl)furan, specialized NMR techniques are indispensable for determining its absolute configuration and understanding its conformational preferences.
Chiral NMR Spectroscopy and Enantiodiscrimination
Enantiomers, such as the (R) and (S) forms of 2-(1-Hydroxypropyl)furan, are indistinguishable by standard NMR spectroscopy in an achiral environment, as their corresponding nuclei resonate at identical frequencies. To overcome this limitation, chiral NMR spectroscopy introduces a chiral environment, causing the enantiomers to exhibit distinct NMR signals, a phenomenon known as enantiodiscrimination. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral solvating agents are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate NMR signals for each enantiomer. For alcoholic analytes like (R)-2-(1-Hydroxypropyl)furan, chiral diols or metal complexes can be effective CSAs, inducing chemical shift differences (Δδ) between the enantiomeric signals. nih.govnih.govnih.govfrontiersin.org
¹H and ¹³C NMR for Stereochemical Assignment
The ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of (R)-2-(1-Hydroxypropyl)furan. While standard spectra in achiral solvents will be identical for both enantiomers, they are crucial for assigning the signals to the respective protons and carbons in the molecule.
For the closely related compound, (S)-1-(furan-2-yl)ethanol, the following ¹H NMR data has been reported in CDCl₃:
δ 7.36 ppm (dd, J = 1.9, 0.9 Hz, 1H) : Attributed to the proton at position 5 of the furan (B31954) ring.
δ 6.31 ppm (dd, J = 3.3, 1.9 Hz, 1H) : Assigned to the proton at position 4 of the furan ring.
δ 6.22 ppm (dt, J = 3.2, 0.9 Hz, 1H) : Corresponds to the proton at position 3 of the furan ring.
δ 4.87 ppm (q, J = 6.6 Hz, 1H) : The methine proton of the hydroxyethyl (B10761427) group.
δ 1.53 ppm (d, J = 6.6 Hz, 3H) : The methyl protons.
This data serves as a valuable reference for interpreting the spectrum of (R)-2-(1-Hydroxypropyl)furan. The propyl group in the target molecule would introduce additional signals corresponding to the ethyl moiety.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H5 (furan) | ~7.4 | dd | |
| H4 (furan) | ~6.3 | dd | |
| H3 (furan) | ~6.2 | d | |
| CH(OH) | ~4.7 | t | |
| CH₂ | ~1.8 | m | |
| CH₃ | ~0.9 | t | |
| This is an interactive data table based on expected values for (R)-2-(1-Hydroxypropyl)furan, informed by data from analogous compounds. |
¹³C NMR spectroscopy provides complementary information on the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the complete structural assignment.
| Carbon | Approximate Chemical Shift (ppm) |
| C2 (furan) | ~155 |
| C5 (furan) | ~142 |
| C3 (furan) | ~110 |
| C4 (furan) | ~105 |
| CH(OH) | ~68 |
| CH₂ | ~30 |
| CH₃ | ~10 |
| This is an interactive data table of predicted ¹³C NMR chemical shifts for (R)-2-(1-Hydroxypropyl)furan. |
2D NMR Techniques (e.g., NOESY for Conformational and Stereochemical Analysis)
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the connectivity and spatial relationships between atoms within a molecule. For (R)-2-(1-Hydroxypropyl)furan, techniques like COSY (Correlation Spectroscopy) would confirm the coupling network within the propyl chain and the furan ring.
Of particular importance for stereochemical and conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the preferred conformation of the propyl side chain relative to the furan ring. For instance, NOE correlations between the methine proton of the stereocenter and specific protons on the furan ring can provide insights into the rotational preferences around the C-C bond connecting the side chain to the ring. elsevierpure.comresearchgate.netnih.gov
Application of Chiral Derivatizing Agents (e.g., Mosher's Method) in NMR
One of the most reliable methods for determining the absolute configuration of secondary alcohols is the use of chiral derivatizing agents (CDAs), with Mosher's method being a preeminent example. nih.gov This technique involves reacting the chiral alcohol with the two enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.
These diastereomers, having different physical properties, will exhibit distinct ¹H NMR spectra. By systematically comparing the chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. The underlying principle is that the phenyl group of the MTPA moiety creates a magnetically anisotropic cone of shielding and deshielding. The protons of the alcohol that lie within this cone will experience an upfield shift, while those outside will be shifted downfield. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be confidently assigned.
For (R)-2-(1-Hydroxypropyl)furan, esterification with (R)- and (S)-MTPA would yield two diastereomers. Analysis of the ¹H NMR spectra of these esters would allow for the determination of the absolute configuration at the carbinol center.
Advanced Solid-State NMR for Structural Characterization
While most NMR studies are conducted in solution, solid-state NMR (ssNMR) can provide unique insights into the structure and dynamics of molecules in the crystalline or amorphous solid state. For chiral molecules, ssNMR can be particularly informative, as different crystalline packing arrangements or the presence of multiple conformers in the solid state can lead to distinct NMR spectra. nih.govresearchgate.netsemanticscholar.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. In some cases, chiral compounds have been observed to exhibit two different sets of NMR spectra in the solid state, corresponding to two distinct conformers present in the crystal lattice. nih.gov This provides direct evidence of conformational polymorphism and can offer a deeper understanding of the intermolecular interactions that govern the solid-state structure.
Mass Spectrometry (MS) Applications in Chiral Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While conventional MS is inherently "chiral-blind" because enantiomers have the same mass, several strategies have been developed to enable the chiral analysis of molecules like (R)-2-(1-Hydroxypropyl)furan.
The most common approach involves the formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, similar to the strategy used in NMR. These diastereomeric derivatives can then be separated by chromatography (gas or liquid) coupled to a mass spectrometer. The separated diastereomers will produce distinct peaks in the chromatogram, allowing for their quantification. jackwestin.comnih.gov
Furthermore, energy-resolved mass spectrometry (ERMS) can be used to distinguish between diastereomeric ions. nih.gov By subjecting the diastereomeric ions to collision-induced dissociation (CID) at varying energies, different fragmentation patterns or ion abundances may be observed, providing a basis for their differentiation.
More advanced techniques, such as mass-selected photoelectron circular dichroism (MS-PECD), offer the potential for direct, enantiomer-specific identification of chiral molecules in a mass spectrometer without the need for prior separation or derivatization. spectroscopyonline.com
GC-MS and LC-MS for Enantiomeric Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for separating and identifying volatile and non-volatile compounds, respectively. For the assessment of enantiomeric purity, these techniques are coupled with chiral stationary phases (CSPs) that enable the separation of enantiomers.
The enantiomeric separation of furan derivatives, including compounds structurally similar to 2-(1-hydroxypropyl)furan, has been successfully achieved using capillary gas chromatography. nih.gov Chiral stationary phases, such as those based on per-O-methyl-beta-cyclodextrin, are particularly effective for the separation of volatile furan ethers with molecular masses in the range of 150 to 180. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.
In a typical GC-MS analysis of a sample containing both enantiomers of 2-(1-hydroxypropyl)furan on a suitable chiral column, two distinct peaks would be observed in the chromatogram, each corresponding to one of the enantiomers. The integration of the peak areas allows for the determination of the enantiomeric excess (ee) of the (R)-enantiomer.
Table 1: Hypothetical GC-MS Data for the Enantiomeric Separation of 2-(1-Hydroxypropyl)furan
| Enantiomer | Retention Time (min) | Relative Abundance (%) |
| (S)-2-(1-Hydroxypropyl)furan | 12.5 | 1.0 |
| (R)-2-(1-Hydroxypropyl)furan | 13.2 | 99.0 |
Note: This data is illustrative and based on typical separations of similar chiral compounds.
Similarly, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be employed for the enantioselective analysis of less volatile furan derivatives. Chiral stationary phases based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are commonly used for this purpose. vt.edu The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. For 2-(1-hydroxypropyl)furan, which is a relatively small and volatile alcohol, GC-MS is often the preferred method.
Tandem Mass Spectrometry in Chiral Compound Analysis
Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While mass spectrometry itself is not inherently a chiral technique, the fragmentation patterns can provide confirmation of the molecular structure of the separated enantiomers.
In the mass spectrum of 2-(1-hydroxypropyl)furan, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the furan molecule is known to proceed through the breaking of the C-C or C-O bonds. ed.ac.uk For 2-(1-hydroxypropyl)furan, characteristic fragmentation would involve the side chain. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group.
The electron ionization (EI) mass spectrum of 2-(1-hydroxypropyl)furan would likely exhibit a prominent peak corresponding to the loss of a propyl group, resulting in a furfuryl cation. Another significant fragmentation pathway would be the cleavage between the carbon bearing the hydroxyl group and the furan ring.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-(1-Hydroxypropyl)furan
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 110 | [M - H₂O]⁺ |
| 97 | [M - CH₂OH]⁺ |
| 81 | [Furan-CH=OH]⁺ |
| 69 | [C₄H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Note: This table represents predicted fragmentation patterns based on the general fragmentation of alcohols and furan derivatives. chemguide.co.ukwhitman.edulibretexts.org
Vibrational Spectroscopy (IR) for Functional Group and Stereochemical Insight
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. For 2-(1-hydroxypropyl)furan, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3300-3500 cm⁻¹) and the C-O stretching of the alcohol and the furan ether (around 1000-1300 cm⁻¹), as well as bands corresponding to the furan ring vibrations.
To gain insight into the stereochemistry of (R)-2-(1-hydroxypropyl)furan, a chiroptical technique called Vibrational Circular Dichroism (VCD) is employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgnih.govnih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule.
The experimental VCD spectrum of (R)-2-(1-hydroxypropyl)furan would be compared to the theoretically calculated spectrum for the (R)-configuration. cas.cz A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. The VCD signals arising from the vibrations of the chiral center and its surrounding atoms are particularly informative.
Table 3: Expected IR and VCD Spectral Regions of Interest for (R)-2-(1-Hydroxypropyl)furan
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected VCD Signal |
| O-H Stretch | 3300-3500 | Strong |
| C-H Stretches (Alkyl & Furan) | 2850-3150 | Moderate |
| C-O Stretch (Alcohol) | 1050-1150 | Strong |
| Furan Ring Vibrations | 1400-1600, 700-900 | Moderate to Strong |
Note: The sign and intensity of the VCD signals are specific to the (R)-enantiomer and are determined by comparing experimental and theoretical spectra.
X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires a single crystal of the compound, which can sometimes be challenging to obtain for oils or low-melting-point solids like 2-(1-hydroxypropyl)furan.
In cases where the parent compound does not readily crystallize, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the hydroxyl group of (R)-2-(1-hydroxypropyl)furan with a chiral or achiral carboxylic acid, or another suitable reagent, to form an ester or other derivative that is more amenable to crystallization. If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the original alcohol can be deduced from the crystal structure of the resulting diastereomer.
The crystal structure analysis provides the precise three-dimensional arrangement of all atoms in the molecule, including the stereochemistry at the chiral center. The Flack parameter, obtained from the crystallographic data, is a critical value used to confirm the absolute configuration of the enantiopure crystal. csic.es A value close to zero for the correct enantiomer confirms the assigned absolute structure.
While no specific crystal structure of a derivative of (R)-2-(1-hydroxypropyl)furan is readily available in the literature, the methodology remains the gold standard for unambiguous determination of absolute configuration.
Chromatographic and Electrophoretic Methodologies for Enantiomeric Separation and Profiling
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of a wide array of chiral compounds. For furan (B31954) derivatives such as 2-(1-hydroxypropyl)furan, both direct and indirect methods are applicable.
Direct enantioseparation on chiral stationary phases (CSPs) is the most prevalent and efficient method for resolving enantiomers. This technique relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times. For furan derivatives, polysaccharide-based and cyclodextrin-based CSPs have demonstrated considerable success.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used due to their broad applicability. A key chiral selector in this category is cellulose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral polymer. The hydroxyl and furan ring moieties of 2-(1-hydroxypropyl)furan are crucial for these interactions.
Cyclodextrin-based CSPs, such as those containing hydroxypropyl-β-cyclodextrin, are also highly effective for the separation of furan derivatives nih.gov. The enantioseparation is achieved through the formation of transient diastereomeric inclusion complexes between the furan derivative and the cyclodextrin (B1172386) cavity. The fit of the analyte within the cyclodextrin cavity, along with interactions between the analyte's functional groups and the cyclodextrin's hydroxyl groups, governs the chiral recognition nih.gov. Separations are typically performed in reversed-phase mode nih.gov.
Table 1: Representative HPLC Conditions for Direct Enantioseparation of 2-(1-Hydroxypropyl)furan
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydroxypropyl-β-cyclodextrin |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) | Acetonitrile/Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (S-enantiomer) | 8.5 min | 10.2 min |
| Retention Time (R-enantiomer) | 9.8 min | 11.5 min |
| Resolution (Rs) | 2.1 | 1.9 |
This table presents plausible data based on typical separations of structurally similar furan derivatives.
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a conventional achiral stationary phase. For 2-(1-hydroxypropyl)furan, the hydroxyl group is a suitable site for derivatization with chiral reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other chiral acids. While effective, this method can be more time-consuming due to the additional reaction and purification steps and potential for kinetic resolution.
Gas Chromatography (GC) for Volatile Chiral Furan Derivatives
For volatile and thermally stable chiral compounds, Gas Chromatography (GC) with a chiral stationary phase is a powerful analytical tool offering high resolution and sensitivity. Furan derivatives, including 2-(1-hydroxypropyl)furan, are often amenable to GC analysis.
Cyclodextrin derivatives are the most common chiral selectors used in GC capillary columns. Per-O-methyl-β-cyclodextrin has been shown to be effective for the separation of furan derivatives researchgate.net. The separation mechanism is based on the formation of transient inclusion complexes between the analytes and the cyclodextrin molecules coated on the capillary column wall. The stability of these complexes differs for the two enantiomers, leading to different retention times. The operating temperature is a critical parameter in chiral GC, as it influences both the retention and the enantioselectivity.
Table 2: Representative GC Conditions for Enantioseparation of 2-(1-Hydroxypropyl)furan
| Parameter | Condition |
| Chiral Stationary Phase | Per-O-methyl-β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Temperature Program | 80°C (hold 2 min), ramp to 180°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Retention Time (S-enantiomer) | 15.3 min |
| Retention Time (R-enantiomer) | 15.9 min |
| Resolution (Rs) | 2.5 |
This table presents plausible data based on typical separations of structurally similar furan derivatives.
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Chiral Resolution
Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, requiring minimal sample and solvent consumption. In CE, a chiral selector is typically added to the background electrolyte. For the enantiomeric separation of furan derivatives, cyclodextrins are widely used as chiral selectors. Hydroxypropyl-γ-cyclodextrin has been identified as a particularly effective selector for this class of compounds nih.gov.
The separation principle in chiral CE is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field. Factors such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage significantly influence the resolution.
Capillary Electrochromatography (CEC) combines the high efficiency of CE with the selectivity of HPLC. In CEC, a capillary packed with a chiral stationary phase is used, and the mobile phase is driven by electroosmotic flow. This technique can offer unique selectivity for the enantioseparation of furan derivatives.
Table 3: Representative CE Conditions for Enantioseparation of 2-(1-Hydroxypropyl)furan
| Parameter | Condition |
| Chiral Selector | 20 mM Hydroxypropyl-γ-cyclodextrin |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Capillary | Fused silica, 50 µm ID, 50 cm total length |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 214 nm |
| Migration Time (S-enantiomer) | 7.8 min |
| Migration Time (R-enantiomer) | 8.2 min |
| Resolution (Rs) | 2.2 |
This table presents plausible data based on typical separations of structurally similar furan derivatives.
Supercritical Fluid Chromatography (SFC) in Chiral Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over HPLC, including faster separations, lower solvent consumption, and reduced backpressure. Chiral SFC is particularly well-suited for the preparative separation of enantiomers due to the ease of solvent removal.
For the enantioseparation of furan derivatives, polysaccharide-based CSPs, such as those used in HPLC, are also highly effective in SFC researchgate.net. The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, to the supercritical CO2 is often necessary to modulate the retention and selectivity.
Table 4: Representative SFC Conditions for Enantioseparation of 2-(1-Hydroxypropyl)furan
| Parameter | Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2/Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at 220 nm |
| Retention Time (S-enantiomer) | 3.1 min |
| Retention Time (R-enantiomer) | 3.7 min |
| Resolution (Rs) | 2.8 |
This table presents plausible data based on typical separations of structurally similar furan derivatives.
Principles of Chiral Recognition Mechanisms
The successful enantiomeric separation in chromatography and electrophoresis hinges on the principles of chiral recognition. This process involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. For a separation to occur, there must be a difference in the stability of these two diastereomeric complexes.
The primary interactions responsible for chiral recognition include:
Hydrogen Bonding: The hydroxyl group of 2-(1-hydroxypropyl)furan can act as a hydrogen bond donor and acceptor, playing a crucial role in the interaction with many CSPs.
π-π Interactions: The aromatic furan ring can engage in π-π stacking interactions with aromatic moieties present in the chiral selector, such as the phenyl groups in polysaccharide-based CSPs.
Steric Interactions: The spatial arrangement of the substituents around the stereogenic center of the analyte and the chiral selector must allow for a complementary fit. Steric hindrance can prevent one enantiomer from interacting as strongly as the other.
Inclusion Complexation: In the case of cyclodextrin-based selectors, the furan portion of the molecule can be included within the hydrophobic cavity of the cyclodextrin, while the hydroxyl and propyl groups interact with the hydrophilic exterior. The subtle differences in how the (R) and (S) enantiomers fit into this chiral environment lead to their separation nih.gov.
The combination and relative strength of these interactions determine the degree of enantioselectivity and, consequently, the resolution of the enantiomers. The choice of the chromatographic or electrophoretic system, including the chiral selector and the mobile phase or background electrolyte, is critical in optimizing these interactions to achieve a successful separation of (R)- and (S)-2-(1-hydroxypropyl)furan.
Theoretical and Computational Studies on the Stereochemistry and Reactivity of 2 1 Hydroxypropyl Furan, R
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of (R)-2-(1-Hydroxypropyl)furan are critical to understanding its chemical properties and interactions. Conformational analysis, through both theoretical calculations and experimental observations, reveals the molecule's preferred shapes in different environments.
Gas-Phase and Solution-State Conformational Preferences
In the solution state, the conformational preferences are significantly influenced by the surrounding solvent molecules. In non-polar solvents, the intramolecularly hydrogen-bonded conformers are still favored. However, in polar, protic solvents, intermolecular hydrogen bonds between the solute and solvent can disrupt the intramolecular interactions, leading to a different distribution of conformers.
Influence of Solvent and Temperature on Conformation
The choice of solvent plays a pivotal role in determining the conformational equilibrium of (R)-2-(1-Hydroxypropyl)furan. Protic polar solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors, effectively competing with the intramolecular hydrogen bonding and stabilizing more extended conformations. researchgate.net The presence of solvents can limit resin formation in reactions involving furan (B31954) derivatives. researchgate.net The polymerization of furfuryl alcohol, a related compound, is known to be affected by protic polar solvents, leading to more open structures. nih.gov
Temperature also affects the conformational landscape. At higher temperatures, the increased thermal energy allows the molecule to overcome rotational barriers more easily, leading to a more dynamic equilibrium with a broader distribution of conformers. Conversely, at lower temperatures, the molecule is more likely to reside in its lowest energy conformations.
Computational Prediction of Conformational Equilibria
Computational chemistry provides powerful tools for predicting the conformational equilibria of molecules like (R)-2-(1-Hydroxypropyl)furan. By employing methods such as Density Functional Theory (DFT), chemists can calculate the relative energies of different conformers and predict their populations at a given temperature.
These calculations can be performed for both the gas phase and in solution, often using implicit solvent models to approximate the effect of the solvent environment. The results of these predictions can be used to interpret experimental data, such as NMR spectra, and to gain a deeper understanding of the molecule's behavior. The accurate prediction of conformational equilibria is crucial for understanding reaction mechanisms and designing new synthetic routes. sci-hub.se
Table 1: Predicted Relative Energies of (R)-2-(1-Hydroxypropyl)furan Conformers in Different Environments Disclaimer: The data in this table is illustrative and based on typical values for similar furan-based alcohols as direct experimental or computational data for (R)-2-(1-Hydroxypropyl)furan may not be extensively available. The values represent plausible trends based on existing literature.
| Conformer | Gas Phase (Relative Energy, kcal/mol) | In Toluene (Relative Energy, kcal/mol) | In Water (Relative Energy, kcal/mol) |
| Intramolecular H-bond | 0.00 | 0.20 | 1.50 |
| Extended (anti) | 1.20 | 1.00 | 0.50 |
| Gauche | 0.80 | 0.70 | 0.30 |
Quantum Chemical Calculations (e.g., DFT, QM/MM)
Quantum chemical calculations have become indispensable in modern chemistry for elucidating the intricate details of chemical reactions and predicting molecular properties with high accuracy.
Elucidation of Reaction Transition States and Pathways
Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. osti.gov For reactions involving (R)-2-(1-Hydroxypropyl)furan, DFT calculations can identify the structures of transition states, which are the high-energy species that connect reactants and products. osti.gov By determining the energies of these transition states, the activation energy for a reaction can be calculated, providing insight into the reaction rate. nih.gov
For more complex systems, such as enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govresearchgate.net In a QM/MM approach, the chemically active site (e.g., the furan ring and its immediate vicinity) is treated with a high level of quantum mechanical theory, while the rest of the system (e.g., the protein and solvent) is described using classical molecular mechanics. researchgate.net This allows for the study of reactions in a more realistic biological environment. nih.gov
Table 2: Calculated Activation Energies for a Hypothetical Reaction of (R)-2-(1-Hydroxypropyl)furan Disclaimer: The data in this table is illustrative and based on typical values for reactions of similar furan-based alcohols as direct experimental or computational data for (R)-2-(1-Hydroxypropyl)furan may not be extensively available. The values represent plausible trends based on existing literature.
| Reaction Pathway | Method | Solvent Model | Activation Energy (kcal/mol) |
| Ring Opening | DFT (B3LYP/6-31G) | Gas Phase | 25.4 |
| Ring Opening | DFT (B3LYP/6-31G) | PCM (Water) | 22.1 |
| Oxidation of alcohol | QM/MM | Explicit Water | 15.8 |
Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)
Quantum chemical calculations are also highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts and shielding tensors. globalresearchonline.netresearchgate.net
The prediction of spin-spin coupling constants, particularly one-bond and two-bond carbon-proton couplings (¹JCH and ²JCCH), can provide detailed information about the conformation and stereochemistry of a molecule. nih.gov DFT methods have been shown to predict these coupling constants with a high degree of accuracy. researchgate.netbris.ac.uk For furan derivatives, theoretical calculations of NMR parameters can help in assigning signals in complex spectra and in understanding the electronic effects of substituents on the furan ring. globalresearchonline.netresearchgate.net
Table 3: Predicted vs. Experimental NMR Coupling Constants for a Model Furan Derivative Disclaimer: The data in this table is illustrative and based on typical values for similar furan-based alcohols as direct experimental or computational data for (R)-2-(1-Hydroxypropyl)furan may not be extensively available. The values represent plausible trends based on existing literature.
| Coupling Constant | DFT Predicted Value (Hz) | Experimental Value (Hz) |
| ¹J(C2-H) | 175.2 | 174.8 |
| ¹J(C3-H) | 177.1 | 176.5 |
| ¹J(C4-H) | 176.8 | 176.2 |
| ¹J(C5-H) | 201.5 | 201.1 |
| ²J(C2,H3) | 5.8 | 5.5 |
| ²J(C3,H2) | 4.2 | 4.0 |
Orbital Interactions and Stereoselectivity
The stereoselectivity observed in reactions involving chiral furan derivatives such as 2-(1-Hydroxypropyl)furan, (R)-, is fundamentally governed by the intricate interplay of orbital interactions in the transition state. Computational chemistry provides a powerful lens through which to understand these interactions, which are often too transient and complex to be fully characterized by experimental means alone. The furan ring, with its π-electron system, and the chiral hydroxpropyl side chain both play crucial roles in directing the stereochemical outcome of chemical transformations.
Theoretical models, often employing Density Functional Theory (DFT), are utilized to map the potential energy surfaces of reactions involving chiral furan alcohols. These calculations can elucidate the preferred reaction pathways by identifying the transition states of lowest energy. For a molecule like (R)-2-(1-Hydroxypropyl)furan, the orientation of the hydroxyl group and the propyl chain relative to the furan ring creates a distinct steric and electronic environment.
Orbital interactions, such as those between the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of an electrophile, are key determinants of reactivity and selectivity. In the context of reactions at the furan ring or the chiral center, the pre-existing chirality of (R)-2-(1-Hydroxypropyl)furan leads to diastereomeric transition states with differing energy levels. The energy difference between these transition states dictates the degree of stereoselectivity.
For instance, in a hypothetical reaction where a reagent approaches the furan ring, the hydroxyl group of the side chain can form transient hydrogen bonds or exert steric hindrance, thereby favoring attack from one face of the furan ring over the other. Computational studies on similar systems have shown that the stability of different conformers of the chiral side chain can significantly influence the accessibility of the reactive sites on the furan moiety. The relative energies of these conformers, and the energy barriers to their interconversion, are critical parameters in computational models of stereoselectivity.
Below is an illustrative data table summarizing the types of orbital interactions and their potential effects on stereoselectivity, based on general principles of computational organic chemistry.
| Interaction Type | Orbitals Involved | Potential Effect on Stereoselectivity |
| Steric Hindrance | van der Waals radii of atoms | Blocks certain trajectories of reactant approach, favoring less hindered pathways. |
| Hydrogen Bonding | Lone pair of a donor atom and σ* orbital of an X-H bond | Can lock the conformation of the side chain, leading to a more ordered transition state and higher selectivity. |
| Hyperconjugation | σ orbitals of C-H or C-C bonds and adjacent π* or p orbitals | Can stabilize specific conformations or transition states, lowering their energy and favoring certain stereochemical outcomes. |
| Dipole-Dipole Interactions | Molecular dipoles of reactants and the substrate | Can influence the orientation of reactants as they approach each other, predisposing the system to a particular stereoisomeric product. |
Molecular Modeling of Interactions and Stereochemical Effects
The separation of enantiomers is a critical process in many chemical and pharmaceutical applications. Molecular modeling has become an indispensable tool for understanding and predicting the mechanisms of chiral recognition that underpin these separations, for instance, in chromatographic techniques. For a chiral molecule like 2-(1-Hydroxypropyl)furan, (R)-, computational methods can simulate its interaction with a chiral stationary phase (CSP).
Molecular docking simulations are a common approach to model these interactions. In this method, the (R)-2-(1-Hydroxypropyl)furan molecule (the "ligand") is placed in various orientations and conformations within the binding site of a chiral selector (the "receptor"), and the binding energy for each pose is calculated. The enantiomer that forms the more stable diastereomeric complex with the chiral selector will be retained longer in a chromatographic column, thus enabling separation.
Hydrogen bonding: The hydroxyl group of (R)-2-(1-Hydroxypropyl)furan is a potent hydrogen bond donor and acceptor. Its interaction with complementary groups on the chiral selector is often a primary factor in chiral recognition.
π-π stacking: The π-system of the furan ring can engage in stacking interactions with aromatic or other π-rich moieties on the chiral selector.
Steric fit: The three-dimensional shape of the molecule must fit snugly into the chiral binding pocket. The (R)-configuration at the chiral center will result in a different spatial arrangement of substituents compared to its (S)-enantiomer, leading to a differential fit.
van der Waals forces and hydrophobic interactions: These non-specific interactions also contribute significantly to the stability of the complex.
By analyzing the lowest energy docked poses, researchers can identify the specific points of interaction that lead to chiral discrimination. For example, a model might reveal that the (R)-enantiomer can form three simultaneous hydrogen bonds with the selector, while the (S)-enantiomer can only form two, thus explaining the observed separation.
The following table presents hypothetical binding energy data from a molecular docking simulation of the enantiomers of 2-(1-Hydroxypropyl)furan with a hypothetical chiral selector, illustrating how such data can be used to predict separation.
| Enantiomer | Binding Energy (kcal/mol) | Key Interactions Identified in Model | Predicted Elution Order |
| (R)-2-(1-Hydroxypropyl)furan | -7.5 | Hydrogen bond (OH), π-π stacking (furan ring), Steric complementarity | Second |
| (S)-2-(1-Hydroxypropyl)furan | -6.2 | Hydrogen bond (OH), Steric clash | First |
Note: The binding energies are hypothetical and for illustrative purposes.
Cyclodextrins (CDs) are chiral, toroidal-shaped macrocycles made of glucose units that are widely used in supramolecular chemistry for molecular recognition and encapsulation. researchgate.netalfachemic.com The interior of the cyclodextrin (B1172386) cavity is relatively hydrophobic, while the exterior is hydrophilic, making them capable of forming inclusion complexes with a variety of guest molecules, including furan derivatives. The chirality of cyclodextrins allows them to form diastereomeric complexes with enantiomeric guests, which can have different association constants. researchgate.net
Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking, are employed to investigate the supramolecular interactions between (R)-2-(1-Hydroxypropyl)furan and cyclodextrins at an atomic level. These simulations can provide insights into:
The preferred orientation of the guest molecule within the CD cavity: For instance, the furan ring of (R)-2-(1-Hydroxypropyl)furan is likely to be included within the hydrophobic cavity, while the more hydrophilic hydroxypropyl side chain may protrude from the wider rim of the cyclodextrin, interacting with the hydroxyl groups of the CD.
The role of the chiral center in complex formation: The (R)-configuration will dictate a specific orientation of the ethyl and hydroxyl groups. This orientation affects how the side chain can interact with the chiral environment of the cyclodextrin rim. One enantiomer might experience more favorable secondary interactions (e.g., hydrogen bonding) with the hydroxyl groups at the rim of the CD, leading to a more stable complex.
The dynamics of the inclusion process: MD simulations can track the movement of the guest molecule as it enters and resides within the host cavity, revealing the flexibility of the complex and the role of solvent molecules in stabilizing the interaction.
The stereochemical implications of these interactions are significant. The differential stability of the diastereomeric complexes formed between the (R) and (S) enantiomers of 2-(1-Hydroxypropyl)furan and a cyclodextrin can be exploited for enantiomeric separation and chiral sensing. mdpi.com
A hypothetical table of association constants (Ka) derived from computational studies for the inclusion of the enantiomers of 2-(1-Hydroxypropyl)furan in β-cyclodextrin is shown below.
| Guest Enantiomer | Host | Computationally Derived Association Constant (Ka, M⁻¹) | Stereochemical Rationale from Modeling |
| (R)-2-(1-Hydroxypropyl)furan | β-Cyclodextrin | 250 | Furan ring inclusion with favorable hydrogen bonding between the guest's hydroxyl group and the secondary hydroxyls of the CD rim. |
| (S)-2-(1-Hydroxypropyl)furan | β-Cyclodextrin | 180 | Furan ring inclusion with some steric hindrance between the ethyl group and the CD rim, leading to less optimal hydrogen bonding. |
Note: The association constants are hypothetical and for illustrative purposes.
Applications of 2 1 Hydroxypropyl Furan, R As a Chiral Building Block in Organic Synthesis
Utilization in the Enantioselective Synthesis of Complex Molecules
The inherent chirality of (R)-2-(1-Hydroxypropyl)furan makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The furan (B31954) ring serves as a versatile precursor that can be transformed into a variety of other functional groups and carbocyclic or heterocyclic frameworks, while the (R)-configured hydroxyl group directs the stereochemical outcome of subsequent reactions.
While specific examples of natural product syntheses employing (R)-2-(1-Hydroxypropyl)furan as a direct starting material are not extensively documented in readily available literature, the broader class of chiral furan-based synthons plays a crucial role in the construction of natural product scaffolds. The furan nucleus is a common motif in a wide range of biologically active natural products, and the ability to introduce chirality early in a synthetic sequence is paramount for efficiency. For instance, the furan moiety can be elaborated into butenolides, tetrahydrofurans, and other key structural units found in numerous natural products. The synthetic strategy often involves the stereoselective transformation of the furan ring, where the pre-existing stereocenter in molecules like (R)-2-(1-Hydroxypropyl)furan would be instrumental in guiding the formation of new stereocenters.
The general utility of chiral furans in natural product synthesis is well-established. For example, furan derivatives are key intermediates in the synthesis of various bioactive compounds where the furan ring is later converted into other functionalities through reactions such as oxidation, reduction, or cycloaddition. The presence of the chiral hydroxypropyl side chain in (R)-2-(1-Hydroxypropyl)furan offers a handle for substrate-controlled diastereoselective reactions, a powerful strategy in the total synthesis of complex natural products.
Table 1: Potential Applications of (R)-2-(1-Hydroxypropyl)furan in Natural Product Synthesis
| Natural Product Class | Potential Synthetic Transformation of the Furan Moiety | Role of the (R)-1-Hydroxypropyl Group |
|---|---|---|
| Butenolides | Oxidative ring opening and recyclization | Diastereoselective control in subsequent reactions |
| Tetrahydrofurans | Stereoselective reduction or hydrogenation | Directing group for metal-catalyzed reactions |
| Polyketides | Furan ring as a masked 1,4-dicarbonyl equivalent | Introduction of a key stereocenter early in the synthesis |
The furan ring in (R)-2-(1-Hydroxypropyl)furan is a versatile precursor for the synthesis of a diverse array of other heterocyclic systems. The Piancatelli rearrangement, for instance, allows for the conversion of furfuryl alcohols into 4-hydroxycyclopentenones, which are valuable intermediates in their own right. The chiral center in the starting material would be expected to influence the stereochemical outcome of such rearrangements, leading to enantiomerically enriched cyclopentane (B165970) derivatives.
Furthermore, the furan nucleus can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. The stereochemistry of the hydroxypropyl substituent can play a crucial role in directing the facial selectivity of these cycloadditions, thereby controlling the relative stereochemistry of the newly formed stereocenters. This approach opens up avenues for the synthesis of novel, chiral heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Role in Asymmetric Catalysis and Chiral Ligand Design
The development of new chiral ligands is a cornerstone of asymmetric catalysis. Chiral alcohols, such as (R)-2-(1-Hydroxypropyl)furan, are valuable starting materials for the synthesis of chiral ligands. The hydroxyl group provides a convenient point for the introduction of phosphine (B1218219), amine, or other coordinating groups, while the furan ring can be modified to tune the steric and electronic properties of the resulting ligand.
Although specific ligands derived from (R)-2-(1-Hydroxypropyl)furan are not prominently featured in the literature, the general principles of chiral ligand design suggest its potential. The combination of a stereogenic center and a heteroaromatic ring offers a rigid scaffold that can effectively transfer chiral information from the ligand to the metal center in a catalytic complex. This can lead to high levels of enantioselectivity in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
Table 2: Potential Chiral Ligands Derived from (R)-2-(1-Hydroxypropyl)furan
| Ligand Class | Potential Synthesis Route | Potential Application in Asymmetric Catalysis |
|---|---|---|
| Chiral Phosphine Ligands | Conversion of the hydroxyl group to a phosphine | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Chiral Amino-alcohol Ligands | Introduction of an amino group | Asymmetric Transfer Hydrogenation, Aldol (B89426) Reactions |
| Chiral P,N-Ligands | Functionalization of both the hydroxyl group and the furan ring | Asymmetric Allylic Alkylation, Heck Reaction |
Green Chemistry Principles in Application
The use of (R)-2-(1-Hydroxypropyl)furan in organic synthesis can be aligned with several principles of green chemistry. Furan derivatives, in general, can be derived from renewable biomass sources, such as furfural, which is produced from agricultural waste. This bio-based origin presents a more sustainable alternative to petrochemical-derived starting materials.
The inherent chirality of (R)-2-(1-Hydroxypropyl)furan, often obtained through biocatalytic resolution or asymmetric synthesis, promotes atom economy by reducing the need for chiral auxiliaries or resolving agents in later stages of a synthesis. The use of this chiral building block from the outset can lead to shorter and more efficient synthetic routes, minimizing waste generation.
Furthermore, the development of catalytic processes utilizing ligands derived from (R)-2-(1-Hydroxypropyl)furan contributes to the green chemistry goal of using catalytic methodologies over stoichiometric reagents. Catalytic reactions are inherently more atom-economical and often proceed under milder conditions, reducing energy consumption and the environmental impact of chemical transformations. The pursuit of syntheses and applications of this chiral furan derivative, particularly from renewable feedstocks, represents a positive step towards more sustainable chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
